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molecular formula C12H13N3O2 B8668129 ethyl 1-(4-aminophenyl)-1H-imidazole-4-carboxylate

ethyl 1-(4-aminophenyl)-1H-imidazole-4-carboxylate

Cat. No. B8668129
M. Wt: 231.25 g/mol
InChI Key: ZWIWUDKKPILWPD-UHFFFAOYSA-N
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Patent
US06376490B1

Procedure details

Tert-butyl nitrite (535 mg, 5.19 mmol) in dry dimethylformamide (15 ml) was heated to 65° C. under nitrogen and then 1-(4-aminophenyl)imidazole-4-carboxylic acid ethyl ester (see part (ii)) (800 mg, 3.463 mmol) in dry dimethylformamide (5 ml) was added over 10 minutes. The mixture was heated at 65° C. for a further 20 minutes and then cooled to room temperature. The mixture was poured into saturated brine (50 ml) and extracted with dichloromethane (3×20 ml). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure. Purification by flash chromatography on silica gel eluting with dichloromethane gave the title compound (520 mg, 70%) as an off-white solid.
Quantity
535 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[CH2:8]([O:10][C:11]([C:13]1[N:14]=[CH:15][N:16]([C:18]2[CH:23]=[CH:22][C:21](N)=[CH:20][CH:19]=2)[CH:17]=1)=[O:12])[CH3:9]>CN(C)C=O.[Cl-].[Na+].O>[CH2:8]([O:10][C:11]([C:13]1[N:14]=[CH:15][N:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:17]=1)=[O:12])[CH3:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
535 mg
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
800 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=CN(C1)C1=CC=C(C=C1)N
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CN(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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